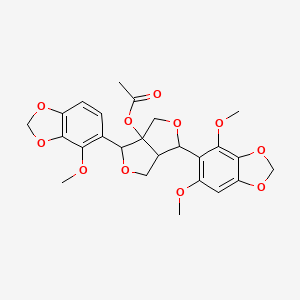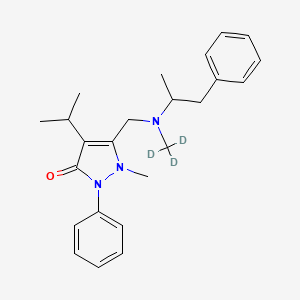![molecular formula C8H12F2 B13440833 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane is an organic compound belonging to the class of bicyclic hydrocarbons. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a bicyclo[2.2.1]heptane framework. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane typically involves the fluorination of 5-methylbicyclo[2.2.1]heptane. One common method is the reaction of 5-methylbicyclo[2.2.1]heptane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Functionalized derivatives with various substituents
Applications De Recherche Scientifique
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane involves its interaction with molecular targets through its fluorine atoms and bicyclic structure. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic framework provides rigidity and spatial orientation, affecting how the compound interacts with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
2,2-Dimethylbicyclo[2.2.1]heptane: Contains additional methyl groups, altering its steric and electronic properties.
Norbornane: A simpler bicyclic hydrocarbon without any substituents, used as a reference compound in studies.
Uniqueness
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and interactions. The combination of fluorine atoms and a methyl group on the bicyclic framework provides distinct properties that are valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H12F2 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2,2-difluoro-5-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12F2/c1-5-2-7-3-6(5)4-8(7,9)10/h5-7H,2-4H2,1H3 |
Clé InChI |
WKCLOOGHHHFEKH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC1CC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



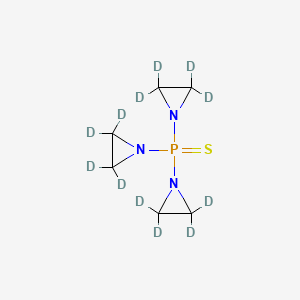

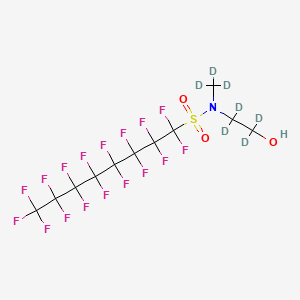
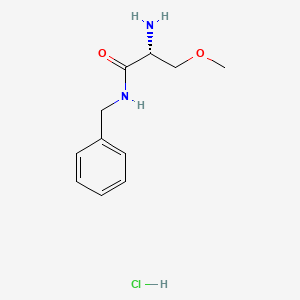
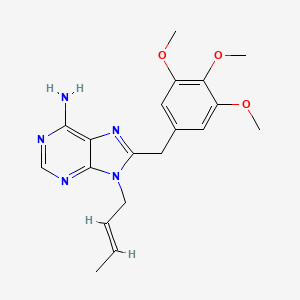
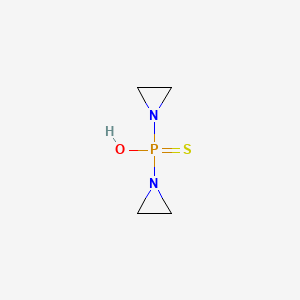
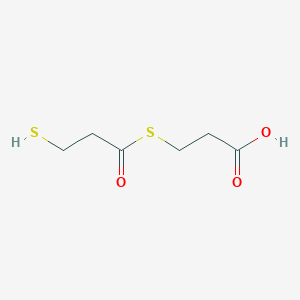


![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
